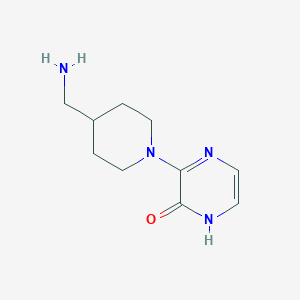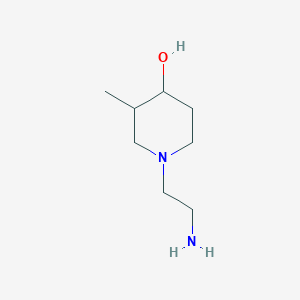
2,2-Dimethyl-3-(oxolan-3-yl)propanal
Descripción general
Descripción
2,2-Dimethyl-3-(oxolan-3-yl)propanal, also known as 2,2-dimethyl-3-hydroxypropanal, is an organic compound with a molecular formula of C6H12O2. It is a colorless liquid with a faint odor and is slightly soluble in water. This compound has a wide range of applications in the fields of biochemistry and medicinal chemistry. It is used as a starting material for the synthesis of various compounds, such as drugs and other biologically active molecules.
Mecanismo De Acción
2,2-Dimethyl-3-(oxolan-3-yl)propanal is a versatile compound that can be used to synthesize a variety of compounds with different biological activities. The mechanism of action of these compounds depends on their structure and the biological target. For example, compounds synthesized from this compound-3-(oxolan-3-yl)propanal may act as inhibitors of enzymes, substrates for metabolic pathways, or agonists or antagonists of receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of compounds synthesized from this compound-3-(oxolan-3-yl)propanal depend on their structure and the biological target. Compounds synthesized from this compound-3-(oxolan-3-yl)propanal may act as inhibitors of enzymes, substrates for metabolic pathways, or agonists or antagonists of receptors. These compounds may have a variety of effects on the body, such as stimulating or inhibiting the activity of certain enzymes, affecting the metabolism of drugs, or affecting the activity of certain hormones or neurotransmitters.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,2-Dimethyl-3-(oxolan-3-yl)propanal is a versatile compound that can be used to synthesize a variety of compounds with different biological activities. The advantages of using this compound-3-(oxolan-3-yl)propanal for laboratory experiments include its low cost and availability, its relatively simple synthesis, and its ability to be used as a starting material for the synthesis of a wide range of compounds. The main limitation of using this compound-3-(oxolan-3-yl)propanal for laboratory experiments is that the compounds synthesized from it may not be as potent or as specific as desired.
Direcciones Futuras
The use of 2,2-Dimethyl-3-(oxolan-3-yl)propanal in laboratory experiments is expected to continue to grow in the future. Potential future directions include the development of more efficient and specific synthesis methods, the exploration of new applications in biochemistry and medicinal chemistry, and the use of this compound-3-(oxolan-3-yl)propanal as a starting material for the synthesis of novel compounds with improved biological activity. Additionally, the use of this compound-3-(oxolan-3-yl)propanal in combination with other compounds may lead to the development of new compounds with improved biological activity.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-3-(oxolan-3-yl)propanal is used as a starting material in the synthesis of various compounds for scientific research. It is used in the synthesis of compounds for use in the study of molecular biology and biochemistry, such as inhibitors of enzymes and substrates for metabolic pathways. It is also used in the synthesis of compounds for use in the study of medicinal chemistry, such as drugs and other biologically active molecules.
Propiedades
IUPAC Name |
2,2-dimethyl-3-(oxolan-3-yl)propanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-9(2,7-10)5-8-3-4-11-6-8/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMGNQORXOKHPEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1CCOC1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5,5-Dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid](/img/structure/B1475194.png)

![({1-[2-(tert-butoxy)ethyl]-1H-pyrazol-4-yl}methyl)(methyl)amine](/img/structure/B1475198.png)










![1-[2-(tert-butoxy)ethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1475216.png)